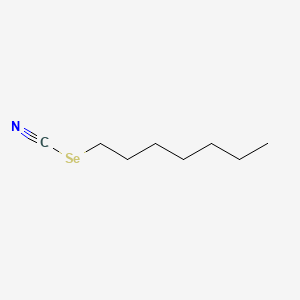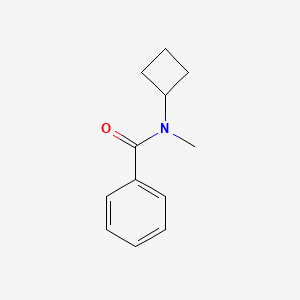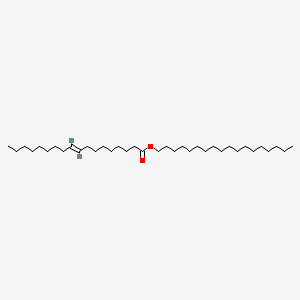
Heptyl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl selenocyanate is an organic compound containing selenium, characterized by the presence of a heptyl group attached to a selenocyanate moiety
準備方法
Synthetic Routes and Reaction Conditions: Heptyl selenocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction is as follows:
C7H15X+KSeCN→C7H15SeCN+KX
where ( \text{X} ) represents a halogen atom (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: Heptyl selenocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert this compound to selenols or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which heptyl selenocyanate exerts its effects, particularly its anticancer activity, involves several pathways:
Redox Modulation: this compound can modulate redox homeostasis within cells, leading to oxidative stress in cancer cells.
Apoptosis Induction: It can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Targets include selenoproteins and enzymes involved in redox regulation, such as glutathione peroxidases and thioredoxin reductases.
類似化合物との比較
- Benzyl selenocyanate: Known for its anticancer properties.
- Phenyl selenocyanate: Used in organic synthesis and materials science.
- Methyl selenocyanate: Studied for its biological activity and potential therapeutic applications.
特性
CAS番号 |
220719-20-0 |
|---|---|
分子式 |
C8H15NSe |
分子量 |
204.18 g/mol |
IUPAC名 |
heptyl selenocyanate |
InChI |
InChI=1S/C8H15NSe/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |
InChIキー |
CTZWWEMIPXYYRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

